(R)-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde
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Overview
Description
®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde is a chiral organic compound with a complex structure It is characterized by the presence of a naphthalene ring system, a hydroxyl group, an isopropenyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can be achieved through several synthetic routes. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthalene derivative, in the presence of a chiral catalyst. The reaction conditions typically include:
Catalyst: Chiral rhodium or ruthenium complexes
Solvent: Ethanol or methanol
Temperature: 25-50°C
Pressure: 1-5 atm of hydrogen gas
Another approach involves the use of organometallic reagents, such as Grignard reagents, to introduce the isopropenyl group, followed by selective oxidation to form the aldehyde.
Industrial Production Methods
In an industrial setting, the production of ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and oxidation reactions are typically optimized for large-scale production, with careful control of reaction parameters to maintain product purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in ethanol, room temperature
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by nucleophilic substitution
Major Products
Oxidation: ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarboxylic acid
Reduction: ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenemethanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde serves as a valuable intermediate for the preparation of complex molecules. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the materials science field, ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which ®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the hydroxyl and isopropenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
- (S)-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde
- 5,6,7,8-Tetrahydro-3-hydroxy-1-naphthalenecarbaldehyde
- 5,6,7,8-Tetrahydro-3-hydroxy-7-methyl-1-naphthalenecarbaldehyde
Uniqueness
®-5,6,7,8-Tetrahydro-3-hydroxy-7-isopropenyl-1-naphthalenecarbaldehyde is unique due to its chiral nature and the presence of the isopropenyl group, which imparts distinct chemical and physical properties. This compound’s specific stereochemistry and functional groups make it valuable for applications requiring enantiomeric purity and specific reactivity.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(7R)-3-hydroxy-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O2/c1-9(2)10-3-4-11-5-13(16)6-12(8-15)14(11)7-10/h5-6,8,10,16H,1,3-4,7H2,2H3/t10-/m1/s1 |
InChI Key |
DOXGAJNACWJRHA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2=C(C1)C(=CC(=C2)O)C=O |
Canonical SMILES |
CC(=C)C1CCC2=C(C1)C(=CC(=C2)O)C=O |
Origin of Product |
United States |
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